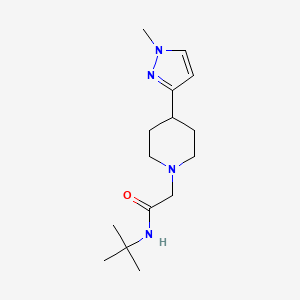

N-(tert-butyl)-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O/c1-15(2,3)16-14(20)11-19-9-5-12(6-10-19)13-7-8-18(4)17-13/h7-8,12H,5-6,9-11H2,1-4H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZPWJFANFHWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCC(CC1)C2=NN(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between hydrazine and a 1,3-dicarbonyl compound.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a reaction between the piperidine derivative and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(tert-butyl)-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Multicomponent Reactions ()

describes five structurally related compounds synthesized via multicomponent reactions. A comparative analysis is provided below:

Key Observations :

- The target compound shares the tert-butyl-acetamide backbone with 3m–3o but differs in the substituent on the piperidine ring.

Comparison :

- The target compound’s synthesis would likely require similar protection/deprotection steps but with a focus on introducing the 1-methylpyrazole moiety via Suzuki coupling or nucleophilic substitution.

Pharmacologically Relevant Analogues ()

and highlight acetamide derivatives with piperidine/piperazine substituents, such as:

- N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide (): Features a piperidine-acetyl group and is used in kinase inhibitor research.

- N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-isopropylpiperidin-4-ylidene)acetamide (): Contains a piperidine-ylidene group for enhanced conformational flexibility.

Key Differences :

- The target compound lacks the quinoline or pyrimidine scaffolds present in these analogues, which are critical for DNA intercalation or kinase binding. Its simpler structure may favor pharmacokinetic properties (e.g., oral bioavailability).

Biological Activity

N-(tert-butyl)-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₄O

- Molecular Weight : 250.32 g/mol

- CAS Number : 1340528-88-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been determined in several studies:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 125 - 250 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its role in various infections.

The mechanism by which this compound exerts its antimicrobial effects likely involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This was evidenced by studies showing that the compound interferes with essential bacterial processes, leading to cell death.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in clinical settings:

-

Case Study on Staphylococcus aureus :

- A study demonstrated that treatment with this compound significantly reduced bacterial load in infected tissue samples from patients with chronic infections.

-

Biofilm Disruption :

- The compound has shown promise in disrupting biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The biofilm inhibition concentration (MBIC) was reported to be between 62.216 and 124.432 μg/mL, indicating moderate effectiveness compared to standard treatments like ciprofloxacin.

Safety and Toxicology

While the biological activity is promising, safety data indicates that this compound can exhibit toxicity at higher concentrations. Hazard statements include:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

- H318 : Causes serious eye damage.

It is crucial to conduct further toxicological assessments to ensure safe therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.